molecular formula C13H19NO B1321944 1-Benzyl-4-methylpiperidin-3-ol CAS No. 384338-20-9

1-Benzyl-4-methylpiperidin-3-ol

Cat. No. B1321944
M. Wt: 205.3 g/mol
InChI Key: QRGQXVUZVXXWAG-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-4-methylpiperidin-3-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The benzyl group attached to the nitrogen atom and the methyl group at the fourth position on the piperidine ring are common modifications that can alter the biological activity and physical properties of the molecule.

Synthesis Analysis

The synthesis of 1-Benzyl-4-methylpiperidin-3-ol and related compounds has been explored in several studies. For instance, a palladium-catalyzed cross-coupling reaction was used to generate 3,4-unsaturated 4-arylpiperidines from 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which could be a related precursor in the synthesis of 1-Benzyl-4-methylpiperidin-3-ol . Another study reported the synthesis of benzyl derivatives of heterocyclic amines, which could potentially be applied to the synthesis of 1-Benzyl-4-methylpiperidin-3-ol . Additionally, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols was achieved through the aminolysis of 1-benzyl-3,4-epoxypiperidine, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to 1-Benzyl-4-methylpiperidin-3-ol, has been investigated using various spectroscopic techniques. A series of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones were synthesized and characterized by mass, 1H, and 13C NMR spectral studies. The complete stereochemistry of one such compound was determined by 2D NMR techniques and single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of all substituents .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one led to the formation of new polycyclic indole derivatives, demonstrating the reactivity of the piperidine ring when functionalized with a benzyl group . This reactivity could be relevant for the chemical transformations of 1-Benzyl-4-methylpiperidin-3-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. The crystal and molecular structure of a complex between a piperidine derivative and diethyl ether was studied by X-ray diffraction, providing insights into the intermolecular interactions and solid-state properties of such compounds . The synthesis of iminosugars, which are structurally related to 1-Benzyl-4-methylpiperidin-3-ol, was reported to proceed via nucleophilic cleavage of epoxypiperidines, indicating the potential for selective transformations based on the piperidine scaffold .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

  • 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate : This compound has a CAS Number of 384338-21-0 and a molecular weight of 377.5. It’s stored at room temperature and has a purity of 95%. It’s a solid at room temperature .

  • 1-Benzyl-4-methylpiperidin-3-ol : This compound has a CAS Number of 384338-20-9 and a molecular weight of 205.3. It’s stored at room temperature and has a purity of 95%. It’s a liquid at room temperature .

  • 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate : This compound has a CAS Number of 384338-21-0 and a molecular weight of 377.5. It’s stored at room temperature and has a purity of 95%. It’s a solid at room temperature .

  • 1-Benzyl-4-methylpiperidin-3-ol : This compound has a CAS Number of 384338-20-9 and a molecular weight of 205.3. It’s stored at room temperature and has a purity of 95%. It’s a liquid at room temperature .

Safety And Hazards

The safety information for 1-Benzyl-4-methylpiperidin-3-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQXVUZVXXWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620739
Record name 1-Benzyl-4-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpiperidin-3-ol

CAS RN

384338-20-9
Record name 1-Benzyl-4-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product from Method B (72.45 grams/0.387 mol) dissolved in 240 mL of THF was added 21.4 grams of NaBH4 and the mixture cooled to 0° C. A solution of borontrifluoride etherate (109.4 mL dissolved in 200 mL of THF) was then added dropwise over 1.5 hours. Once added, the reaction mixture was brought to room temperature and stirred for 2 hours. The reaction was again cooled to 0° C. and 29.3 mL of water were added dropwise over 15 minutes followed by dropwise addition of 2N sodium hydroxide (97.5 mL) over 20 minutes. The resulting mixture stirred at 0° C. for 40 minutes and was then brought to room temperature. Hydrogen peroxide (30%) (97.5 mL) was added dropwise at a rate so as not to exceed 50° C. in the reaction mixture (approximately 30 minutes). When the addition was complete, the reaction mixture stirred for 10 minutes, then was cooled to 0° C. Concentrated hydrochloric acid (97.5 mL) was added over 5 minutes, the reaction mixture was reduced to one third its volume in vacuo, and the pH adjusted to 9-10 with 6N sodium hydroxide (aq). The resulting mixture was extracted three times with ether, the combined ether layers dried over MgSO4 and evaporated to dryness in vacuo affording 65.32 grams (79%) of the title compound as yellow oil. LRMS: 206.1 (M+1).
Quantity
72.45 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
109.4 mL
Type
reactant
Reaction Step Three
Quantity
97.5 mL
Type
reactant
Reaction Step Four
Quantity
97.5 mL
Type
reactant
Reaction Step Five
Quantity
97.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
29.3 mL
Type
solvent
Reaction Step Eight
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KD Mane, RB Kamble, G Suryavanshi - Tetrahedron Letters, 2021 - Elsevier
… Proline catalysed hydroxylation is the key step for the synthesis of enantiopure 1-benzyl-4-methylpiperidin-3-ol. …
Number of citations: 1 www.sciencedirect.com
HC Liao, BJ Uang - Tetrahedron: Asymmetry, 2017 - Elsevier
Tofacitinib is an efficient and selective Janus kinase 3 (JAK3) inhibitor, and is used as an immunosuppressant drug for the treatment of rheumatoid arthritis and transplant patients. …
Number of citations: 8 www.sciencedirect.com
KD Mane - 2022 - dspace.ncl.res.in
Substituted piperidines are the most accessible structural motifs found among the biologically active N-heterocycles which occurred naturally as well as synthetically. It has become the …
Number of citations: 0 dspace.ncl.res.in

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